N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a pyridinone derivative characterized by a central 4-oxopyridin-1(4H)-yl scaffold. Key structural features include:
- Position 5: A 2-fluorobenzyloxy group (–O–CH2–C6H4–F), contributing to lipophilicity and electronic effects.
- Acetamide side chain: Linked to an N-benzyl group (–N–CH2–C6H5), influencing steric bulk and binding interactions.
The compound’s molecular formula is C21H18F2N2O4 (MW: 400.4 g/mol), with a CAS registry number of 941916-33-2 .
Properties
IUPAC Name |
N-benzyl-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c23-19-9-5-4-8-17(19)15-29-21-12-25(18(14-26)10-20(21)27)13-22(28)24-11-16-6-2-1-3-7-16/h1-10,12,26H,11,13-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLWTXWBMMRDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a relatively novel compound with a complex pyridinone core structure. While specific literature directly addressing its biological activity is sparse, related compounds and structural analogs have been studied extensively, providing insights into potential biological applications and mechanisms of action.
Chemical Structure and Properties
The compound features a pyridinone core , which is known for its diverse biological activities. The presence of both a benzyl and a fluorobenzyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activities
-
Enzyme Inhibition :
- Compounds with similar pyridinone structures have been investigated for their ability to inhibit enzymes such as aldose reductase (ALR2) , which is crucial in the polyol pathway linked to diabetic complications. Inhibitors targeting ALR2 are sought after for their potential to alleviate oxidative stress and reduce side effects associated with diabetes treatments .
- Additionally, derivatives of related compounds have shown selective inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity :
-
Antimicrobial Properties :
- Some benzyl-substituted pyridinones exhibit antimicrobial activity, suggesting that this compound could possess similar properties, although specific studies are needed to confirm this hypothesis.
Case Studies and Research Findings
While direct case studies on this compound are lacking, research on related compounds provides valuable context:
Comparison with Similar Compounds
Key Observations:
Substituent Position and Fluorination: The 2-fluorobenzyloxy group in the target compound (vs. Fluorine atoms enhance metabolic stability and membrane permeability via reduced polar surface area .
Hydroxymethyl vs. Methyl :
- The hydroxymethyl group (–CH2OH) in the target compound increases hydrophilicity compared to the methyl group (–CH3) in , which may affect solubility and pharmacokinetics.
Core Heterocycle Modifications: The pyrazolo-pyrimidine core in introduces a fused heterocyclic system, likely enhancing target specificity for enzymes like kinases compared to the pyridinone scaffold.
Research Findings and Implications
- Solubility : Hydroxymethyl-containing derivatives (target, ) may exhibit better aqueous solubility than methyl-substituted analogs ().
- Target Selectivity: The pyridinone core (target) is less rigid than the pyrazolo-pyrimidine system (), possibly favoring different biological targets.
- Synthetic Feasibility : The use of palladium catalysts and boronic acid coupling agents (as in ) could be adapted for synthesizing fluorinated analogs.
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